1-Cyclopropyl-1-(3-isopropylphenyl)ethanol
Overview
Description
1-Cyclopropyl-1-(3-isopropylphenyl)ethanol is an organic compound that belongs to the class of cyclopropyl alcohols. This compound is characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further substituted with an isopropyl group. The compound’s unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-1-(3-isopropylphenyl)ethanol typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an alkene with a carbene or carbenoid, which can be generated in situ from reagents such as diazomethane . The reaction conditions often require the presence of a catalyst, such as palladium or copper, to facilitate the formation of the cyclopropane ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-1-(3-isopropylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl hydrocarbons.
Scientific Research Applications
1-Cyclopropyl-1-(3-isopropylphenyl)ethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms involving cyclopropyl groups.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, particularly in understanding enzyme-substrate interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-Cyclopropyl-1-(3-isopropylphenyl)ethanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropyl group can induce strain in the molecule, affecting its reactivity and binding affinity. This strain can influence the compound’s ability to participate in various chemical reactions and interact with biological macromolecules.
Comparison with Similar Compounds
Cyclopropylmethanol: Similar in structure but lacks the phenyl and isopropyl groups.
1-Phenyl-1-cyclopropylethanol: Similar but without the isopropyl substitution on the phenyl ring.
Isopropylphenylmethanol: Similar but lacks the cyclopropyl group.
Uniqueness: 1-Cyclopropyl-1-(3-isopropylphenyl)ethanol is unique due to the combination of the cyclopropyl group, phenyl ring, and isopropyl substitution. This unique structure imparts distinct chemical properties, such as increased reactivity and specific binding interactions, making it valuable in various applications.
Properties
IUPAC Name |
1-cyclopropyl-1-(3-propan-2-ylphenyl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-10(2)11-5-4-6-13(9-11)14(3,15)12-7-8-12/h4-6,9-10,12,15H,7-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKCOMNUOWNYMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C)(C2CC2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801191638 | |
Record name | Benzenemethanol, α-cyclopropyl-α-methyl-3-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801191638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443348-60-4 | |
Record name | Benzenemethanol, α-cyclopropyl-α-methyl-3-(1-methylethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443348-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanol, α-cyclopropyl-α-methyl-3-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801191638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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